N-(n-Propyl)-phenothiazine

Catalog No.
S1521058
CAS No.
15375-48-1
M.F
C15H15NS
M. Wt
241.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(n-Propyl)-phenothiazine

CAS Number

15375-48-1

Product Name

N-(n-Propyl)-phenothiazine

IUPAC Name

10-propylphenothiazine

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

InChI

InChI=1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3

InChI Key

LNXZDZDPYBPHAM-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2SC3=CC=CC=C31

Synonyms

N-(n-Propyl)-phenothiazine

Canonical SMILES

CCCN1C2=CC=CC=C2SC3=CC=CC=C31

The exact mass of the compound N-(n-Propyl)-phenothiazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49371. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(n-Propyl)-phenothiazine is a highly functionalized, redox-active organic molecule characterized by a phenothiazine core substituted with an N-propyl chain. In industrial and advanced laboratory settings, it is primarily procured as a precursor for conductive polymers, a core building block for hole-transport materials (HTMs) in perovskite solar cells, and a redox mediator in flow batteries and biocatalytic systems. The N-propyl substitution critically modifies the molecule's steric bulk, lipophilicity, and electrochemical diffusion coefficient compared to the unsubstituted parent compound. This structural modification lowers the melting point to approximately 48-49 °C and significantly enhances solubility in organic solvents and specialized electrolyte formulations, making it a critical selection for applications requiring high-concentration liquid phases, precise micellar localization, or solution-processable polymer synthesis[1].

Procuring unsubstituted phenothiazine or shorter-chain analogs (such as N-methylphenothiazine or N-ethylphenothiazine) as direct substitutes often leads to catastrophic failures in downstream processing and system performance. In polymer synthesis, shorter alkyl chains fail to provide sufficient steric hindrance, resulting in intractable, cross-linked gels rather than processable linear polymers[1]. In biphasic photoredox systems and micellar catalysis, the exact length of the alkyl chain dictates the chromophore's penetration depth; the propyl chain localizes the molecule deep within the micelle, whereas longer chains push it to the aqueous interface, drastically altering photoionization efficiency [2]. Furthermore, in electrochemical applications, the propyl group provides a required balance of organic solubility and diffusion kinetics, which unsubstituted phenothiazine lacks due to its rigid, planar stacking and poor solubility in non-polar battery electrolytes.

Polymer Processability and Gelation Prevention

When synthesizing poly(3,7-N-alkylphenothiazinyl methylene) for conductive applications, the choice of the N-alkyl precursor dictates the physical state of the resulting material. Polymerization of N-(n-propyl)-phenothiazine with paraformaldehyde yields a fully soluble polymer (58.3% yield, reprecipitated from NMP-methanol). In direct contrast, utilizing N-methylphenothiazine or N-ethylphenothiazine results in the formation of significant amounts of insoluble gel. This difference is attributed to the insufficient steric bulk of the methyl and ethyl groups, which allows excessive cross-linking or homoconjugation interactions that ruin solution processability [1].

Evidence DimensionPolymer solubility and gelation during acid-catalyzed formaldehyde condensation
Target Compound DataN-(n-propyl)-phenothiazine yields a soluble polymer fraction (58.3% yield)
Comparator Or BaselineN-methyl and N-ethylphenothiazine yield significant amounts of intractable gel
Quantified DifferenceBinary shift from insoluble gel formation to a fully solution-processable polymer
ConditionsReaction with paraformaldehyde in dioxane/H2SO4 at 90 °C for 3 hours

For buyers manufacturing conductive polymers or battery binders, the N-propyl variant is mandatory to ensure the final polymer can be solution-cast or processed.

Depth of Solubilization in Micellar and Vesicle Systems

In photoredox catalysis utilizing reverse micelles (e.g., AOT) or vesicles, the photoionization efficiency is highly dependent on the exact location of the phenothiazine chromophore. Electron Spin Echo Modulation (ESEM) studies demonstrate that N-(n-propyl)-phenothiazine is solubilized deepest within the micelle interior. If a longer alkyl chain is used (e.g., >3 carbons, such as hexyl or dodecyl), the chromophore is physically pushed outward toward the micelle-water interface, exposing it to a more hydrated environment that alters the electron transfer dynamics and lowers the targeted photoyield [1].

Evidence DimensionChromophore localization depth within micelles
Target Compound DataN-propylphenothiazine (3-carbon chain) localizes deepest within the hydrophobic core
Comparator Or BaselineN-alkylphenothiazines with >3 carbons (e.g., N-hexyl) are pushed toward the hydrated interface
Quantified DifferenceMaximized core localization vs. interfacial displacement
ConditionsPhotoirradiation in sodium bis(2-ethyl-1-hexyl) sulfosuccinate (AOT) reverse micelles

Researchers designing biphasic photoredox systems must select the N-propyl derivative to protect the radical cation from premature aqueous quenching at the micelle interface.

Enhanced Mediator Efficacy in Oxidoreductase Systems

N-(n-Propyl)-phenothiazine is utilized as a highly effective redox mediator (enhancing agent) for phenol oxidizing enzymes such as laccases and peroxidases. Compared to unsubstituted phenothiazine, the N-propyl group modulates the oxidation potential of the radical intermediate, providing a functional compromise between enzyme stability, radical stability, and mediator reactivity. This allows it to function efficiently at low micromolar concentrations (0.1 to 250 μM) in aqueous buffer systems, facilitating rapid electron transfer to bulkier substrates in industrial bleaching and sanitization formulations without rapid mediator degradation [1].

Evidence DimensionRedox mediator functionality in enzymatic oxidation
Target Compound DataFunctions as a stable laccase/peroxidase mediator at 0.1–250 μM
Comparator Or BaselineUnsubstituted phenothiazine (lower radical stability and aqueous compatibility)
Quantified DifferenceEnables sustained catalytic cycling and compatible oxidation potential
ConditionsAqueous buffer (e.g., pH 5.5 acetate) with Trametes villosa laccase and hydrogen peroxide/oxygen

Industrial formulators of enzymatic bleaching or sanitization products require the N-propyl derivative to maintain long-term radical stability and catalytic turnover.

Precursor for Solution-Processable Conductive Polymers

Due to its ability to prevent gelation during formaldehyde condensation, N-(n-propyl)-phenothiazine is the required monomer for synthesizing soluble poly(phenothiazine) derivatives used in battery electrodes and organic electronics [1].

Hole Transport Material (HTM) Core Synthesis

The compound serves as a critical D-A-D (Donor-Acceptor-Donor) core building block for synthesizing advanced HTMs in perovskite solar cells, where the propyl chain enhances hydrophobicity and film-forming properties compared to rigid, unsubstituted phenothiazine [2].

Micellar Photoredox Catalysis

It is the precise choice for photoionization reactions in reverse micelles or vesicle systems, as the 3-carbon chain positions the redox-active core deep within the hydrophobic environment, maximizing photoyield and preventing interfacial quenching [3].

Biocatalytic Redox Mediator Formulations

Procured by industrial formulators as an enhancing agent for laccase and peroxidase systems in textile bleaching, pulp delignification, and advanced sanitization, where it balances radical stability with high electron-transfer reactivity [4].

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

15375-48-1

Wikipedia

N-(n-Propyl)-phenothiazine

Dates

Last modified: 08-15-2023

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